6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Description
Introduction to Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
Historical Context of Heterocyclic Compounds in Targeted Therapy
Heterocyclic compounds have dominated molecular targeted therapy due to their ability to mimic endogenous molecules and interact with enzymatic active sites. The pyrrolo[2,3-d]pyrimidine scaffold, in particular, has gained prominence in kinase inhibitor design. Early work demonstrated its capacity to occupy the ATP-binding pocket of tyrosine kinases, as seen in Axl inhibitors like compound 13b (IC~50~ = 0.21 nM for mutant EGFR), which showed potent antitumor activity in xenograft models. Structural modifications to the core, such as substitutions at positions 1, 3, and 7, enable tuning of pharmacokinetic properties and target specificity.
Recent advancements highlight the scaffold’s adaptability. For instance, pyrrolo[2,3-d]pyrimidine derivatives targeting EGFR-T790M mutations achieved 493-fold selectivity for cancer cells over normal cells by incorporating covalent binding groups like acrylamides. This evolution underscores the scaffold’s role in addressing drug resistance, a persistent challenge in oncology.
Table 1: Representative Pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition
| Compound | Target | IC~50~ (nM) | Selectivity Ratio (Mutant/Wild-Type) | Reference |
|---|---|---|---|---|
| 13b | Axl | 0.21 | 104 | |
| 12i | EGFR | 0.21 | 493 (HCC827/HBE) |
Role of Fluorophenyl-Piperazine Motifs in Bioactive Molecule Design
The fluorophenyl-piperazine moiety enhances ligand-receptor interactions through dual mechanisms:
- Electron-Deficient Aromatic Systems : The 2-fluorophenyl group engages in halogen bonding with kinase hinge regions, as observed in MAO-B inhibitors like T6 (IC~50~ = 0.013 µM).
- Conformational Flexibility : The piperazine ring adopts chair or boat conformations, optimizing spatial alignment with hydrophobic pockets.
In the context of kinase inhibition, this motif improves blood-brain barrier permeability and metabolic stability. For example, pyridazinone derivatives with (2-fluorophenyl)piperazine groups demonstrated 120-fold selectivity for MAO-B over MAO-A, attributed to favorable π-π stacking and van der Waals interactions.
Table 2: Impact of Fluorophenyl-Piperazine Substitutions on Bioactivity
| Compound | Target | IC~50~ (µM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|---|
| T3 | MAO-B | 0.039 | 107.4 |
| T6 | MAO-B | 0.013 | 120.8 |
Integration of this motif into pyrrolo[2,3-d]pyrimidine derivatives, as seen in the subject compound, likely synergizes the core’s ATP-competitive properties with enhanced target residence time. Molecular docking simulations suggest that the carbonyl group at position 6 facilitates hydrogen bonding with catalytic lysine residues, while the propyl chain at position 7 modulates hydrophobic interactions.
Properties
IUPAC Name |
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O3/c1-4-9-28-18(14-15-19(28)24(2)22(31)25(3)20(15)29)21(30)27-12-10-26(11-13-27)17-8-6-5-7-16(17)23/h5-8,14H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXAOOLINRPZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Replacement of the diamine group (e.g., in ) with a dione system may reduce nucleophilicity, altering metabolic stability .
Substituent Effects :
- Piperazine Group : The 2-fluorophenyl substituent on the piperazine (target compound) vs. ethyl () or trifluoromethylphenyl () groups may influence selectivity. Fluorine’s electronegativity enhances binding to hydrophobic pockets in kinases .
- Position 7 : The propyl chain in the target compound vs. benzyl () affects lipophilicity. Propyl (logP ~2.1) likely improves solubility over bulkier benzyl (logP ~3.5) .
Functional Analogues in Therapeutic Contexts
Tyrosine Kinase Inhibitors
Compounds like N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine () exhibit IC50 values of 0.2–1.5 µM against EGFR and VEGFR-2.
Metabolic Stability
- Hydrolytic Stability : The carbonyl linker in the target compound (vs. methylene in ) may reduce susceptibility to esterase-mediated hydrolysis, extending half-life.
- CYP450 Interactions: Fluorine substituents (target compound) are known to resist oxidative metabolism, contrasting with chlorophenyl groups (), which may form reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
